BenchChemオンラインストアへようこそ!

4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine

MAO-B Inhibition Parkinson's Disease Core Scaffold Replacement

Select the [4,5-c] thiazolopyridine isomer for target engagements the [5,4-b] and oxazolopyridine cores cannot deliver. This scaffold delivers 10–33× superior MAO-B inhibition (IC50 26.5 nM) and uniquely reduces thromboxane in human PBMCs—a property absent in the [5,4-b] isomer. Validated for orally active fXa inhibitors, mGluR5 antagonists, and dual sEH/FLAP anti-inflammatory agents. Insist on the correct fusion geometry for your next SAR campaign.

Molecular Formula C6H8N2S
Molecular Weight 140.21 g/mol
CAS No. 933694-87-2
Cat. No. B1603279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine
CAS933694-87-2
Molecular FormulaC6H8N2S
Molecular Weight140.21 g/mol
Structural Identifiers
SMILESC1CNCC2=C1SC=N2
InChIInChI=1S/C6H8N2S/c1-2-7-3-5-6(1)9-4-8-5/h4,7H,1-3H2
InChIKeyNDYHLSOVAPQOPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine (CAS 933694-87-2): Core Scaffold Overview and Procurement Baseline


4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine (CAS 933694-87-2) is a fused bicyclic heterocycle comprising a thiazole ring fused to a partially saturated piperidine ring . The core scaffold serves as a versatile intermediate and pharmacophore in medicinal chemistry, with reported utility in the development of factor Xa (fXa) inhibitors, metabotropic glutamate receptor 5 (mGluR5) antagonists, monoamine oxidase B (MAO-B) inhibitors, and dual sEH/FLAP modulators [1]. The [4,5-c] isomer specifically exhibits distinct electronic and steric properties compared to the [5,4-c] variant, influencing target binding and conformational flexibility .

Why Generic Substitution of 4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine Fails: Isomer-Specific and Core-Dependent Activity


Direct substitution of 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine with structurally similar heterocyclic cores (e.g., oxazolopyridine, pyrazolothiazole, or the [5,4-c] isomer) is not scientifically valid due to quantifiable, core-dependent differences in target engagement and potency [1]. As demonstrated in head-to-head assays, replacement of the thiazolopyridine core with an oxazolopyridine core resulted in a 10- to 33-fold reduction in MAO-B inhibitory activity, indicating that the sulfur atom and specific ring geometry are critical for optimal target binding [1]. Furthermore, the [4,5-c] isomer confers a distinct pharmacological profile, such as the ability to reduce thromboxane production in activated human peripheral blood mononuclear cells, an effect not observed with the [5,4-b] isomer [2]. These data confirm that the activity of this scaffold is not a general class property but is contingent on the precise heteroatom and ring fusion pattern.

Product-Specific Quantitative Evidence: Differentiating 4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine from Analogs


Thiazolopyridine Core vs. Oxazolopyridine Core: Direct Comparison for MAO-B Inhibition

The thiazolopyridine core demonstrates significantly superior MAO-B inhibitory activity compared to the structurally analogous oxazolopyridine core. In a direct SAR study, the most potent oxazolopyridine derivatives exhibited IC50 values between 267.1 nM and 889.5 nM [1]. Replacement of the core with a thiazolopyridine scaffold yielded compound 1n with an IC50 of 26.5 nM [1].

MAO-B Inhibition Parkinson's Disease Core Scaffold Replacement

Thiazolopyridine vs. Pyrazolothiazole Cores: Comparative Antimicrobial and Anticancer Potency

In a systematic evaluation of heterocyclic cores, thiazolopyridine derivatives exhibited a distinct efficacy profile compared to pyrazolothiazole analogs. The most active thiazolopyridine compound (9c) showed antimicrobial activity with MIC values 3.4 to 27.5 μM lower than the reference drug, and anticancer activity with IC50 values of 10.89 μM (HepG2) and 15.60 μM (MCF-7) [1]. SAR analysis explicitly concluded that pyrazolothiazole derivatives were more potent than thiazolopyridine derivatives in generating potential activity in these specific assays [1].

Antimicrobial Activity Anticancer Activity Core Scaffold SAR

Isomer-Specific Differentiation: Thiazolo[4,5-c]pyridine vs. Thiazolo[5,4-b]pyridine in Dual sEH/FLAP Inhibition

The [4,5-c] isomer of thiazolopyridine confers a unique functional profile not shared by the [5,4-b] isomer. While the thiazolo[5,4-b]pyridine derivative 46a enhanced solubility and FLAP antagonism, the thiazolo[4,5-c]pyridine derivative 41b demonstrated an additional, distinct effect: a decrease in thromboxane production in activated human peripheral blood mononuclear cells [1]. This functional divergence is attributed to the specific position of the nitrogen atom in the fused ring system, which influences the compound's interaction with targets beyond sEH and FLAP [1].

sEH/FLAP Dual Inhibition Inflammation Thromboxane Modulation

Class-Level Inference: Thiazolopyridine Core as a Critical Factor for fXa Inhibitor Oral Bioavailability

While not a direct head-to-head comparison with other cores, the thiazolopyridine scaffold is consistently associated with oral activity in the context of non-amidine fXa inhibitors. Compounds incorporating the 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine moiety demonstrated potent oral anti-fXa activity and moderate bioavailability in rats, a profile difficult to achieve with amidine-based fXa inhibitors [1]. This suggests the core is a validated building block for achieving oral exposure in this target class.

Factor Xa Inhibition Oral Bioavailability Anticoagulant Development

Evidence-Backed Application Scenarios for 4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine


MAO-B Inhibitor Lead Optimization for Parkinson's Disease

Given the 10- to 33-fold potency advantage of the thiazolopyridine core over the oxazolopyridine core in MAO-B inhibition [1], this scaffold is the preferred starting point for medicinal chemistry programs seeking to develop novel, potent inhibitors for Parkinson's disease. The core's demonstrated activity (IC50 = 26.5 nM for derivative 1n) provides a validated template for further SAR exploration aimed at improving selectivity and ADME properties.

Differentiated sEH/FLAP Dual Inhibitor with Anti-Thrombotic Potential

The unique ability of the thiazolo[4,5-c]pyridine isomer to reduce thromboxane production in human cells, a feature absent in the [5,4-b] isomer [2], makes this specific core valuable for developing next-generation dual sEH/FLAP inhibitors. This differentiation supports research into anti-inflammatory agents with an added potential benefit in modulating platelet aggregation or thrombosis, addressing an unmet need in the treatment of chronic inflammatory diseases.

Non-Amidine Factor Xa Inhibitor Development Requiring Oral Bioavailability

For anticoagulant research programs targeting factor Xa, the thiazolopyridine core is a proven element for achieving oral activity, as demonstrated by 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-containing inhibitors [3]. This scaffold offers a validated alternative to amidine-based fXa inhibitors, which are frequently hampered by poor intestinal absorption. Its use can streamline lead discovery for orally bioavailable anticoagulants.

Scaffold Hopping and Core Replacement Studies in Antimicrobial/Anticancer Research

In programs where pyrazolothiazole cores show unwanted toxicity or off-target effects, the thiazolopyridine core offers a viable alternative with a differentiated activity profile. As shown in comparative studies, thiazolopyridine derivatives exhibit moderate but promising anticancer (IC50=10.89-15.60 μM) and antimicrobial activity, providing a basis for scaffold hopping exercises aimed at optimizing potency while mitigating risks associated with more potent but potentially less selective cores [4].

Quote Request

Request a Quote for 4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.